REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[NH2:8][C:9]([NH2:10])=[S:11].[OH2:12]>>[CH2:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])[S:11][C:9](=[NH:8])[NH2:10].[ClH:1]
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Name
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Type
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product
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Smiles
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N#CCCCCSC(=N)N
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |